3-Naphthalen-1-YL-isoxazol-5-ylamine
Overview
Description
3-Naphthalen-1-YL-isoxazol-5-ylamine is a chemical compound with the molecular formula C13H10N2O . It belongs to the class of isoxazoles, which are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions .
Synthesis Analysis
Isoxazoles, including 3-Naphthalen-1-YL-isoxazol-5-ylamine, can be synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . This method offers a faster, cheaper, and safer way to construct isoxazoles with biological activity .Molecular Structure Analysis
The molecular structure of 3-Naphthalen-1-YL-isoxazol-5-ylamine consists of a naphthalene ring attached to an isoxazole ring via a single bond . The isoxazole ring contains a nitrogen atom and an oxygen atom .Chemical Reactions Analysis
Isoxazoles, including 3-Naphthalen-1-YL-isoxazol-5-ylamine, have been the subject of research due to their synthetic availability, special chemical and biological properties, and widespread practical use . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Mechanism of Action
Future Directions
Isoxazoles, including 3-Naphthalen-1-YL-isoxazol-5-ylamine, continue to attract the attention of researchers due to their wide spectrum of biological activities and therapeutic potential . Future research may focus on the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
properties
IUPAC Name |
3-naphthalen-1-yl-1,2-oxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-13-8-12(15-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGUWFSCIVLXIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NOC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397260 | |
Record name | 3-NAPHTHALEN-1-YL-ISOXAZOL-5-YLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Naphthalen-1-YL-isoxazol-5-ylamine | |
CAS RN |
501117-00-6 | |
Record name | 3-NAPHTHALEN-1-YL-ISOXAZOL-5-YLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.